2-Methoxy-5-(naphthalen-2-YL)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-naphthalen-2-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-19-17-9-8-15(11-16(17)18)14-7-6-12-4-2-3-5-13(12)10-14/h2-11,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMSKWVQUPOFBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685609 | |
| Record name | 2-Methoxy-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261890-98-5 | |
| Record name | 2-Methoxy-5-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-5-(naphthalen-2-yl)phenol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-(naphthalen-2-yl)phenol, a biaryl phenol of significant interest in medicinal chemistry. Biaryl scaffolds are privileged structures in drug discovery, appearing in numerous therapeutic agents.[1][2] This document details the chemical identity, a proposed synthetic route via Suzuki-Miyaura cross-coupling, and predicted physicochemical properties of this target compound. Furthermore, it explores the potential applications of this molecule in drug development by drawing parallels with other biologically active biaryl phenols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Chemical Identity and Nomenclature
-
IUPAC Name: this compound
-
Synonyms: 2-Methoxy-5-(2-naphthyl)phenol, 5-(Naphthalen-2-yl)guaiacol
-
Chemical Class: Biaryl Phenol
-
CAS Number: A specific CAS number for this compound has not been identified in public databases, suggesting it may be a novel or non-commercial chemical entity.
Molecular Structure:
Caption: Molecular structure of this compound.
Proposed Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the synthesis of biaryl compounds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3] A plausible and efficient route to synthesize this compound is through the palladium-catalyzed coupling of a suitably functionalized phenol derivative with a naphthalene-boronic acid derivative.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
5-Bromo-2-methoxyphenol (or 5-iodo-2-methoxyphenol)
-
Naphthalen-2-ylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methoxyphenol (1.0 eq), naphthalen-2-ylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the mixture to a temperature between 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound based on its structure and data from similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₄O₂ |
| Molecular Weight | 250.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 120-140 °C (estimated) |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water. |
| logP | 3.5 - 4.5 (estimated) |
Therapeutic Potential and Applications in Drug Development
Biaryl scaffolds are of immense importance in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.[1][4] The introduction of a naphthalene moiety to a methoxyphenol core in this compound creates a molecule with potential for a range of biological activities.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biaryl motif. The structure of this compound is reminiscent of some COX-2 inhibitors.
-
Anticancer Agents: The planarity of the naphthalene ring system combined with the hydrogen-bonding capability of the phenol and methoxy groups could facilitate intercalation with DNA or interaction with protein kinase active sites, which are common mechanisms for anticancer drugs.[2][5]
-
Antimicrobial Agents: Naphthalene derivatives have been explored for their antimicrobial properties.[6] The lipophilicity imparted by the naphthalene ring may enhance membrane permeability in microbial cells.
-
Neuroprotective Agents: Phenolic compounds are known for their antioxidant properties, which are relevant in the context of neurodegenerative diseases. The biaryl structure could serve as a scaffold for developing novel neuroprotective agents.
Conclusion
This compound represents a promising, albeit underexplored, molecular scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its chemical nature, a robust and feasible synthetic strategy, and a well-reasoned outlook on its potential applications in drug discovery. The detailed protocols and compiled information are intended to empower researchers to synthesize and investigate this and related biaryl phenols, thereby expanding the chemical space for novel drug candidates.
References
- Murelli, R. P., & Snapper, M. L. (2020). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of Organic Chemistry, 85(15), 9875–9884.
- Murelli, R. P., & Snapper, M. L. (2020). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.
- Murelli, R. P., & Snapper, M. L. (2020). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.
- Ghaith, E. A., Ali, H. A., Ismail, M. A., & Fouda, A. S. (2022). Expanding chemical space by para-C−H arylation of arenes.
- Request PDF. (n.d.). 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties.
- Ali, H. A., Ismail, M. A., Fouda, A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18458-18485.
- Fiveable. (2025, August 15). Biaryl Synthesis Definition.
- Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1).
- Pharmaffiliates. (n.d.). CAS No : 621-58-9 | Product Name : 2-Methoxy-5-vinylphenol.
- NIST. (n.d.). Phenol, 2-methoxy-. NIST Chemistry WebBook.
- ResearchGate. (2025, August 9). (PDF) Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)
- U.S. Environmental Protection Agency. (2023, November 1). Phenol, 2-methoxy-5-methyl- - Substance Details.
- ResearchGate. (n.d.).
- MDPI. (2024, November 25). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids.
- PubChem. (n.d.). 3-(Adamantan-2-yliden-methoxymethyl)-phenol.
- Open Library Publishing Platform. (n.d.). 23.5 Phenols – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. (2023, June 15). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
- ACS Publications. (2019, October 11). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)
- MDPI. (2023, June 23). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.
- Chemistry LibreTexts. (2023, November 27). 17.1 Naming Alcohols and Phenols.
- Benchchem. (n.d.).
- The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol, 621-58-9.
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- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
Biaryl phenol scaffolds in medicinal chemistry and drug discovery
Executive Summary
The biaryl phenol scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] From the macrocyclic antibiotics (Vancomycin) to modern Hsp90 inhibitors and estrogen receptor modulators (SERMs), this scaffold offers a unique combination of hydrogen-bonding capability and rigid spatial orientation.
However, this scaffold introduces specific liabilities: atropisomerism (axial chirality), metabolic conjugation (glucuronidation), and bioactivation toxicity (quinone methide formation). This guide provides a technical roadmap for navigating these challenges, offering validated synthetic protocols and decision-making frameworks for drug discovery professionals.
Part 1: Structural & Pharmacophoric Significance[2]
The Phenolic Hinge
The biaryl phenol is not merely a linker; it is a functional pharmacophore.
-
Acidity & pKa Modulation: The typical phenol pKa (~10) allows it to exist as a neutral H-bond donor or a phenolate anion at physiological pH, depending on the microenvironment of the protein pocket.
-
Design Insight: Adding electron-withdrawing groups (F, Cl) ortho to the hydroxyl lowers the pKa (to ~7-8), increasing potency in basic pockets but potentially reducing membrane permeability.
-
-
The Biaryl Axis: The bond connecting the two aromatic rings creates a defined distance and angle between pharmacophoric elements. Unlike flexible alkyl linkers, the biaryl bond restricts conformational space, reducing the entropic penalty of binding.
The "Hidden" Chirality: Atropisomerism
One of the most overlooked aspects of biaryl design is axial chirality. Restricted rotation around the biaryl bond can lead to distinct stereoisomers (atropisomers).[2][3][4]
The LaPlante Classification System:
-
Class 1 (Rapid Rotation):
seconds.[2][3][4] Treated as achiral/flexible. -
Class 2 (Slow Rotation):
between minutes and years. Dangerous zone—can racemize during storage or in vivo, leading to variable efficacy/toxicity. -
Class 3 (Locked):
years (Energy barrier kcal/mol). Stable, separable atropisomers.
Critical Directive: If your lead molecule is Class 2, you must either destabilize it (remove ortho-substituents to make it Class 1) or lock it (add bulk to make it Class 3). Never advance a Class 2 biaryl into development.
Part 2: Visualizing the Logic
The following decision tree outlines the strategic workflow for optimizing biaryl phenol scaffolds, specifically addressing the atropisomerism challenge.
Figure 1: Strategic decision tree for managing axial chirality in biaryl drug discovery. Class 2 atropisomers represent a significant development risk and must be engineered out.
Part 3: Synthetic Methodologies
The Challenge of Unprotected Phenols
Traditional cross-coupling requires protecting the phenol (as a methyl ether or silyl group) to prevent catalyst poisoning or side reactions. However, in late-stage functionalization, protection/deprotection steps reduce yield.
Modern Solution: Use of bulky, electron-rich phosphine ligands (Buchwald ligands like SPhos or XPhos) allows for the direct coupling of unprotected phenols and aryl boronic acids.
Protocol: Direct Suzuki-Miyaura Coupling of Unprotected Phenols
This protocol utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which creates a catalytic pocket that accommodates the oxidative addition while preventing the formation of inactive Pd-phenoxide species.
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)
-
(2-Hydroxyphenyl)boronic acid (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Base: K₃PO₄ (3.0 equiv) - Crucial: Anhydrous phosphate acts as a proton shuttle.
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a dry vial, charge Pd(OAc)₂ and SPhos. Add solvent (degassed) and stir at room temperature for 5 minutes until the solution turns yellow/orange (formation of active Pd(0) species).
-
Substrate Addition: Add the aryl halide, the hydroxyphenyl boronic acid, and solid K₃PO₄.
-
Degassing: Sparge the mixture with Nitrogen/Argon for 2 minutes. Oxygen is the enemy of this catalytic cycle.
-
Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Note that the phenol product may streak on silica TLC; use an acidic modifier (1% acetic acid) in the eluent.
-
-
Workup: Acidify carefully with 1M HCl to pH ~6 (to protonate the phenoxide) before extracting with Ethyl Acetate.
Why this works: The SPhos ligand is bulky enough to facilitate reductive elimination of the crowded biaryl system, while the biphenyl backbone of the ligand stabilizes the Pd center against deactivation by the free phenol.
Part 4: Metabolic Liabilities & Toxicity (The "Senior Scientist" Insight)
The Quinone Methide Trap
While phenols are excellent pharmacophores, they are prone to bioactivation. A biaryl phenol with an alkyl group in the para or ortho position can undergo two-electron oxidation by CYP450 enzymes to form a Quinone Methide (QM) .
-
Mechanism: CYP450 abstracts a hydrogen from the phenol, followed by a second abstraction from the benzylic position.
-
Toxicity: QMs are potent Michael acceptors. They covalently alkylate cellular proteins (cysteines) and DNA, leading to hepatotoxicity and genotoxicity.
-
Mitigation Strategy:
-
Block the metabolic "soft spot" (benzylic position) with Fluorine.
-
Remove the alkyl group entirely.
-
Check for Glutathione (GSH) adducts in early metabolic stability assays.
-
PAINS Alerts
Biaryl phenols can sometimes mimic PAINS (Pan-Assay Interference Compounds), particularly if they can oxidize to catechols or quinones in situ.
-
Validation: Always run a counter-screen without the target protein (or with a redox scavenger like DTT) to ensure activity is not due to non-specific redox cycling.
Part 5: Data Presentation & Analysis
Table 1: Optimization of Biaryl Phenol Properties
| Feature | Modification | Effect on Property | Risk/Trade-off |
| Acidity | Ortho-Fluorine | Lowers pKa (more acidic) | May reduce permeability (polar surface area) |
| Metabolism | Block Para-position | Prevents Quinone Methide formation | Steric clash with receptor |
| Solubility | Phosphate Prodrug | Increases aqueous solubility >100x | Requires phosphatase cleavage in vivo |
| Chirality | Ortho-Methyl | Increases rotational barrier (Class 3) | Creates enantiomers; requires chiral separation |
Part 6: Metabolic Liability Workflow
The following diagram illustrates the pathway of Quinone Methide formation and the necessary checkpoints to ensure safety.
Figure 2: Mechanism of Quinone Methide toxicity. Detection of GSH adducts in early screening is a "stop" signal for lead candidates.
References
-
LaPlante, S. R., et al. (2011). "Atropisomerism in drug discovery and development." Journal of Medicinal Chemistry. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]
-
Bolton, J. L., et al. (1995). "Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity."[5] Chemical Research in Toxicology. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]
Sources
- 1. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. Atropisomerism in the Pharmaceutically Relevant Realm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation and Use of Fluorescent Biaryl Probes in Biological Imaging
Introduction: The Power of Environmentally-Sensitive Fluorophores in Unraveling Cellular Dynamics
In the intricate and dynamic world of the cell, the ability to visualize specific molecules and their environments is paramount to understanding biological processes. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution in cellular and in vivo imaging.[1] Among the diverse classes of fluorophores, biaryl probes designed around the principle of Twisted Intramolecular Charge Transfer (TICT) are of particular interest. These sophisticated molecules act as molecular rotors, exhibiting fluorescence that is highly sensitive to their local environment, such as viscosity and polarity.[2] This unique property allows them to function as "turn-on" or "turn-off" sensors, providing a fluorescent signal only when interacting with a specific target or in a particular cellular compartment.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of a representative fluorescent biaryl probe. We will delve into the mechanistic principles of TICT-based probes, provide a detailed, field-proven protocol for the synthesis of a novel red-emissive biaryl probe, and offer a step-by-step workflow for its application in live-cell imaging.
The Principle of Twisted Intramolecular Charge Transfer (TICT)
TICT-based fluorescent probes are typically composed of an electron donor (D) and an electron acceptor (A) moiety linked by a rotatable single bond (a π-bridge).[3] Upon photoexcitation, an intramolecular charge transfer occurs from the donor to the acceptor. In a low-viscosity environment, the molecule can undergo torsional relaxation, twisting into a non-planar TICT state. This non-radiative decay pathway quenches fluorescence, rendering the probe dark. However, when the probe binds to a target molecule or enters a viscous environment, such as the hydrophobic pocket of a protein, this intramolecular rotation is restricted. This restriction inhibits the formation of the non-emissive TICT state, forcing the molecule to decay radiatively from a planar excited state, thus "turning on" its fluorescence.[3][5] This sensitivity to the local environment makes TICT probes powerful tools for sensing specific analytes and mapping viscosity in living cells.[2]
PART 1: Synthesis of a Red-Emissive Biaryl Probe (DHMQ)
Here, we present a detailed protocol for the synthesis of (E)-4-(4-(dibutylamino)-2-hydroxystyryl)-1-methylquinolin-1-ium (DHMQ), a red-emissive, TICT-based fluorescent probe. This probe has been shown to be highly selective for Human Serum Albumin (HSA) and is suitable for live-cell imaging.[3] The synthesis is achieved through a Knoevenagel condensation reaction.
Synthesis Workflow
Caption: Synthetic workflow for the DHMQ biaryl probe.
Experimental Protocol: Synthesis of DHMQ
Materials:
-
4-(Dibutylamino)-2-hydroxybenzaldehyde
-
1,4-Dimethylquinolin-1-ium iodide
-
Ethanol (absolute)
-
Piperidine
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-(dibutylamino)-2-hydroxybenzaldehyde (1.0 mmol) and 1,4-dimethylquinolin-1-ium iodide (1.0 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol, approximately 2-3 drops) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to 80°C with constant stirring. Allow the reaction to proceed for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After 12 hours, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Recrystallization: Further purify the product by recrystallization from hot ethanol to obtain the final DHMQ probe as a crystalline solid.
-
Drying and Storage: Dry the purified product under vacuum and store it in a desiccator, protected from light.
Characterization and Photophysical Properties
The synthesized DHMQ probe should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The photophysical properties of the probe are critical for its application in fluorescence imaging.
| Property | Value (in PBS buffer)[3] | Value (in presence of HSA)[3] |
| Absorption Maximum (λabs) | 460 nm | 485 nm |
| Emission Maximum (λem) | - (non-fluorescent) | 630 nm |
| Quantum Yield (Φ) | < 0.001 | 0.29 |
| Stokes Shift | - | 145 nm |
| Molar Absorptivity (ε) | 2.8 x 10⁴ M⁻¹cm⁻¹ | Not Reported |
PART 2: Application of DHMQ in Live-Cell Imaging
This section provides a detailed protocol for staining live cells with the synthesized DHMQ probe to visualize its interaction with intracellular components, such as albumin that may be taken up by cells.
Live-Cell Imaging Workflow
Caption: Workflow for live-cell imaging with the DHMQ probe.
Protocol for Live-Cell Staining and Imaging
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DHMQ probe stock solution (1 mM in DMSO)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets
Procedure:
-
Cell Culture: Culture HeLa cells on glass-bottom dishes or coverslips in complete DMEM until they reach 70-80% confluency.
-
Probe Preparation: Prepare a working solution of the DHMQ probe by diluting the 1 mM DMSO stock solution in PBS to a final concentration of 10 µM.
-
Cell Staining:
-
Remove the culture medium from the cells and wash them twice with PBS.
-
Add the 10 µM DHMQ working solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 30 minutes.
-
-
Washing:
-
After incubation, remove the probe solution and wash the cells twice with PBS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium to the cells.
-
-
Fluorescence Microscopy:
-
Immediately image the cells using a fluorescence microscope.
-
For DHMQ, use an excitation wavelength of approximately 488 nm and collect the emission in the red channel (e.g., 600-650 nm).
-
Acquire images and analyze the fluorescence signal, which should be localized in compartments where the probe's rotation is restricted, indicating potential binding to intracellular proteins.
-
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The synthesis of the DHMQ probe should yield a product with the expected spectroscopic and photophysical properties, as summarized in the data table. Successful synthesis is the first validation step.
In the cell imaging protocol, control experiments are crucial. A negative control with the vehicle (DMSO) alone should show no fluorescence. Additionally, co-localization studies with known organelle markers can help identify the specific cellular compartments where the DHMQ probe accumulates. The "turn-on" nature of the probe provides an inherent validation; significant fluorescence should only be observed in environments that restrict its intramolecular rotation.
Conclusion
This application note provides a comprehensive framework for the synthesis and application of a TICT-based fluorescent biaryl probe for biological imaging. The detailed protocols and the underlying scientific principles offer researchers a solid foundation for utilizing this powerful class of fluorophores in their studies. The environmental sensitivity of probes like DHMQ opens up exciting possibilities for visualizing not just the location of molecules, but also the biophysical properties of their surroundings within the complex milieu of the living cell.
References
- Current time inform
- Synthesis of a new fluorescent small molecule probe and its use for in vivolipid imaging.
- A Selective Fluorescent Probe for the Determination and Imaging of Fluoride in Living Cells. Journal of the Brazilian Chemical Society.
- Design and synthesis of a TICT-based red-emissive fluorescent probe for the rapid and selective detection of HSA in human biofluids and live cell imaging. RSC Publishing.
- Synthesis and photophysical properties of the biaryl systems of pyrrocytidine and furouridine with benzothiophene, benzofuran, and benzene as the aromatic extended moiety. New Journal of Chemistry.
- A TICT-based fluorescent probe for rapid and specific detection of hydrogen sulfide and its bio-imaging applic
- Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents.
- A TICT-based fluorescent probe for rapid and specific detection of hydrogen sulfide and its bio-imaging applic
- Synthesis and Application of a Near-Infrared Light-Emitting Fluorescent Probe for Specific Imaging of Cancer Cells with High Sen. Semantic Scholar.
- Synthesis of a fluorescent probe for the selective detection of cysteine and its application in cell imaging.
- Synthesis and photophysical properties of biaryl-substituted nucleos(t)ides. Polymerase synthesis of DNA probes bearing solvatochromic and pH-sensitive dual fluorescent and 19F NMR labels. PubMed.
- Design and Analysis of a Novel Fluorescent Cell Stain. University of Wisconsin-La Crosse.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflamm
- Synthesis of a Fluorescent Solvatochromic Resin Using Suzuki–Miyaura Cross-Coupling and Its Optical Waveguide Spectra to Measure the Solvent Polarity on the Surface. MDPI.
- Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applic
- Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. RSC Publishing.
- A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. Organic & Biomolecular Chemistry.
- Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe. PMC.
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF.
- Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi appar
- Synthesis, Optical Properties, and Fluorescence Cell Imaging of Novel Mixed Fluorin
- Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Semantic Scholar.
- Specific Biarsenical Labeling of Cell Surface Proteins Allows Fluorescent- and Biotin-tagging of Amyloid Precursor Protein and Prion Proteins.
- Imaging protocol handbook. Rhenium Bio.
- Precision Imaging of Biothiols in Live Cells and Treatment Evaluation during the Development of Liver Injury via a Near-Infrared Fluorescent Probe.
Sources
- 1. Synthesis of a new fluorescent small molecule probe and its use for in vivolipid imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Design and synthesis of a TICT-based red-emissive fluorescent probe for the rapid and selective detection of HSA in human biofluids and live cell imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. A TICT-based fluorescent probe for rapid and specific detection of hydrogen sulfide and its bio-imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving water solubility of naphthalene-based fluorescent probes
Topic: Improving Water Solubility & Preventing Aggregation
Status: Operational | Lead Scientist: Dr. A. Vance
Introduction
Welcome. If you are accessing this guide, you are likely facing a common paradox in fluorescence chemistry: Naphthalene derivatives have excellent quantum yields in organic solvents but fail in aqueous biological media.
As a Senior Application Scientist, I see this daily. The flat, rigid aromatic structure that makes naphthalene a great fluorophore also makes it prone to
This guide is not a generic list of tips. It is a systematic troubleshooting framework designed to restore the integrity of your signal.
Module 1: Diagnostic Workflow
"Is it Solubility or Photophysics?"
Before adding additives, you must confirm if your signal loss is due to solubility (precipitation) or environmental quenching (polarity effects).
User Question: “My probe fluoresces in DMSO but is dark in PBS. Is it precipitating?”
Scientist Response: Not necessarily. Naphthalene probes (like Prodan or Dansyl) are often "solvatochromic." Water can quench their fluorescence through hydrogen bonding even if the molecule is fully dissolved. However, if you see a loss of absorption or a baseline shift, it is precipitation.
Execute this Diagnostic Logic:
Figure 1: Diagnostic decision tree to distinguish between physical precipitation and photophysical quenching.
Module 2: Chemical Modification (Prevention)
"Designing for Solubility"
If you are in the synthesis phase, do not rely on DMSO co-solvents later. Engineer solubility into the scaffold now.
User Question: “I need to modify my 1,8-naphthalimide probe. Which group gives the best solubility without killing fluorescence?”
Scientist Response: You have three primary levers. The choice depends on your target organelle and pH requirements.
| Strategy | Chemical Group | Mechanism | Impact on Cell Permeability |
| Ionic Solubilization | Sulfonate (-SO₃⁻) | Adds permanent negative charge; disrupts stacking. | Low. (Requires microinjection or permeabilization). Excellent for extracellular assays [1]. |
| Cationic Targeting | Methylpiperazine / Quaternary Ammonium | Adds positive charge; targets lysosomes/mitochondria. | High. Good solubility + organelle targeting. Can induce ICT (Internal Charge Transfer) [2].[1] |
| Steric Shielding | PEG Chains (PEG-4) | Increases hydrodynamic radius; prevents aggregation via steric hindrance. | Medium/High. Improves biocompatibility and blood circulation time [3]. |
| Polar Non-Ionic | Morpholine | H-bond acceptor; moderate solubility increase. | High. Often used in lysosomal probes; less soluble than charged groups but very permeable [4]. |
Critical Insight: For 1,8-naphthalimides, substitution at the N-imide position is the safest for solubility because it minimally affects the fluorescence quantum yield (which is governed by the 4-position push-pull system) [5].
Module 3: Formulation Strategies (Mitigation)
"Fixing Insoluble Probes"
If you cannot change the molecule, you must change the environment.
User Question: “I cannot resynthesize. DMSO (1%) isn't working. What now?”
Scientist Response: DMSO is a "band-aid." For naphthalene probes, Cyclodextrins (CDs) are the gold standard solution. Unlike surfactants (which can form micelles that distort kinetics), CDs form 1:1 inclusion complexes.
Why Cyclodextrins?
Naphthalene fits perfectly into the hydrophobic cavity of
-
Solubility: The outer shell of CD is hydrophilic.
-
Fluorescence Enhancement: The cavity shields the naphthalene from water-induced quenching and restricts molecular rotation, reducing non-radiative decay [6].
Protocol:
-Cyclodextrin Inclusion
Applicability: Naphthalene, Dansyl, Prodan, Naphthalimide derivatives.
-
Prepare Stock: Dissolve your probe in DMSO (e.g., 10 mM).
-
Prepare Host Solution: Make a 10 mM stock of Hydroxypropyl-
-Cyclodextrin (HP- -CD) in your buffer (PBS/HEPES). Note: HP- -CD is more soluble (up to 500 mM) than native -CD. -
Titration:
-
Add probe to buffer to reach final concentration (e.g., 10
M). -
Add HP-
-CD in excess (start at 50 equivalents, i.e., 0.5 mM). -
Incubate for 30 mins at RT with gentle shaking.
-
-
Verification: Measure fluorescence. You should see a significant increase (often 2-10x) and a slight blue shift (indicating the probe is inside the hydrophobic cavity) [7].
Module 4: Experimental Protocols
Protocol A: Determining the Solubility Limit (The "Scattering" Method)
Use this to define the "Safe Working Concentration" for your specific probe.
Materials: UV-Vis Spectrophotometer, 10 mM Probe Stock (DMSO), PBS Buffer.
-
Baseline: Blank the spectrophotometer with 100% PBS.
-
Titration:
-
Prepare a series of probe concentrations in PBS: 1, 5, 10, 20, 50, 100
M. (Keep DMSO constant at <1%).
-
-
Measurement: Scan Absorbance from 250 nm to 800 nm.
-
Analysis:
-
Look at the region 600–800 nm (where the probe should NOT absorb).
-
If Abs > 0.02–0.05 in this region, light scattering is occurring.
-
The Limit: The highest concentration before the baseline elevates is your solubility limit.
-
Protocol B: Rescue from Aggregation (Surfactant Method)
Use if Cyclodextrins interfere with your specific binding target.
Reagent: Pluronic F-127 (non-ionic surfactant). Rationale: Pluronic F-127 creates "pseudo-micelles" that are biocompatible and prevent ACQ.
-
Prepare a 10% (w/v) stock of Pluronic F-127 in water.
-
Mix your probe (in DMSO) with the Pluronic stock at a 1:1 ratio.
-
Dilute this mixture into your assay buffer.
-
Final Pluronic concentration should be ~0.05% - 0.1%.
-
Visualizing the Solution Landscape
Figure 2: Strategic landscape for solubilization. Note that Cyclodextrins (Green path) often provide the added benefit of fluorescence enhancement.
References
-
Nishijo, J., & Nagai, M. (1991). Inclusion complex of 8-anilinonaphthalene-1-sulfonate with beta-cyclodextrin.[2] Journal of Pharmaceutical Sciences, 80(1), 58–62. Link
-
Grabchev, I., et al. (2022). A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs. Molecules, 27(13), 4236. Link
-
Huang, R., et al. (2021). Design, docking optimization, and evaluation of biotin-PEG4-1,8-naphthalimide as a potent and safe antitumor agent. RSC Advances, 11, 28543-28554. Link
-
Liu, J., et al. (2022). A novel water-soluble naphthalimide-based turn-on fluorescent probe for mercury ion detection.[3][4] New Journal of Chemistry, 46, 10951. Link
-
Duke, R. M., et al. (2010).[1] Fluorescent sensors based on naphthalimide derivatives.[4][5][6] Chemical Society Reviews, 39, 3936-3953. Link
-
Guidon, J. (2018). Fluorescence-Based Thermodynamic Studies of the Inclusion of Anilinonaphthalene Sulfonates by Cyclodextrins. IslandScholar. Link
-
Wagner, B. D. (2006). The use of cyclodextrins in fluorescence spectroscopy.[2][7] In Fluorescence Spectroscopy in Biology, Springer. Link
Sources
- 1. Frontiers | 1,8-Naphthalimide-Based Multifunctional Compounds as Cu2+ Probes, Lysosome Staining Agents, and Non-viral Vectors [frontiersin.org]
- 2. Inclusion complex of 8-anilinonaphthalene-1-sulfonate with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Versatile fluorophores for bioimaging applications: π-expanded naphthalimide derivatives with skeletal and appendage di… [ouci.dntb.gov.ua]
- 4. A novel water-soluble naphthalimide-based turn-on fluorescent probe for mercury ion detection in living cells and zebrafish - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioimaging of labile lysosomal iron through naphthalimide-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Preventing Aggregation of Hydrophobic Naphthyl Phenols in Aqueous Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical strategies for working with hydrophobic naphthyl phenols in aqueous buffers. Due to their inherent hydrophobicity, these compounds frequently aggregate and precipitate, leading to inconsistent results and challenges in experimental design. This document moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions for your specific application.
Understanding the Challenge: Why Naphthyl Phenols Aggregate
Question: I dissolved my naphthyl phenol in an organic solvent, but when I add it to my aqueous buffer, it immediately turns cloudy or forms a precipitate. Why does this happen?
Answer: This phenomenon is a direct consequence of the hydrophobic effect . Naphthyl phenols are non-polar molecules, meaning they lack the charge separation that would allow them to interact favorably with polar water molecules.[1][2][3] In an aqueous environment, water molecules form a highly ordered, cage-like structure around the hydrophobic naphthyl phenol molecules. This is an energetically unfavorable state. To minimize this disruption and increase the overall entropy of the system, the naphthyl phenol molecules cluster together, or aggregate, reducing the total surface area exposed to water.[4] This self-association is the primary driver of aggregation and precipitation.[5]
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Q&A: Core Strategies to Prevent Aggregation
Question: What is the first and simplest method I should try for a naphthyl phenol?
Answer: Leverage its acidic nature through pH adjustment . Phenols are weak acids. By increasing the pH of your aqueous buffer to be at least 1-2 units above the pKa of the naphthyl phenol's hydroxyl group (typically around 9.5 for 2-naphthol), you deprotonate it to form the corresponding naphtholate ion. [1][6]This ion is charged and thus significantly more water-soluble, which can prevent aggregation entirely. [1] Protocol: pH-Mediated Solubilization
-
Determine pKa: Find the pKa of your specific naphthyl phenol derivative.
-
Buffer Selection: Choose a buffer system that is effective at a pH above the pKa (e.g., carbonate-bicarbonate for pH > 10).
-
Preparation: Prepare your buffer at the target pH.
-
Dissolution: Directly dissolve the naphthyl phenol solid into the alkaline buffer with stirring. If starting from an organic stock, use the stepwise dilution method described next.
-
Verification: Ensure the final pH of the solution remains in the target range after the compound is added.
Question: I cannot alter the pH. What is the best way to use an organic co-solvent like DMSO?
Answer: Using a water-miscible co-solvent like DMSO, ethanol, or acetone is a common and effective strategy. [7][8][9]The co-solvent works by reducing the overall polarity of the aqueous medium, which decreases the hydrophobic effect driving the aggregation. [7] The most critical factor is the dilution technique. Adding a concentrated DMSO stock directly into a large volume of buffer creates localized supersaturation, causing immediate "shock" precipitation. [8][10]The key is to perform a stepwise, serial dilution. [8][10] Protocol: Stepwise Co-Solvent Dilution
-
Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. Ensure it is fully dissolved, warming gently (to 37°C) if necessary. [10]2. Intermediate Dilution: Perform an intermediate dilution (e.g., 1:10) into your pre-warmed experimental buffer. Add the DMSO stock to the buffer while vortexing or stirring vigorously to ensure rapid dispersion.
-
Final Dilution: Use this intermediate dilution to make the final dilution into the bulk of your experimental buffer.
-
Final Solvent Concentration: Aim for a final DMSO concentration that is well-tolerated by your assay system, typically between 0.1% and 0.5%. [8] Question: My compound still aggregates with co-solvents, or my assay is sensitive to them. What's next?
Answer: You should consider using surfactants or cyclodextrins . These are powerful solubilizing agents that work by encapsulating the hydrophobic molecule.
-
Surfactants: These are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. [11]Above a specific concentration, the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate the naphthyl phenol, while the hydrophilic heads face the water, rendering the entire complex soluble. [5][11]
-
Cyclodextrins (CDs): These are cyclic oligosaccharides shaped like a truncated cone or donut, with a hydrophilic exterior and a hydrophobic internal cavity. [12][13][14]They form "inclusion complexes" by trapping the hydrophobic naphthyl phenol molecule within their cavity, effectively shielding it from the aqueous environment. [14][15][]Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are widely used due to their high aqueous solubility and low toxicity. [12]
Caption: Mechanisms of co-solvents, surfactants, and cyclodextrins.
| Strategy | Mechanism of Action | Pros | Cons | Typical Working Concentration |
| pH Adjustment | Increases charge by deprotonating the phenol to form a soluble naphtholate ion. [1] | Simple, inexpensive, highly effective for phenols. | Limited to applications where pH can be altered; may affect compound activity. | pH > (pKa + 1) |
| Co-solvents | Reduces solvent polarity, decreasing the hydrophobic effect. [7] | Easy to implement, effective for moderately hydrophobic compounds. | Can be toxic to cells; may interfere with assays; risk of precipitation on dilution. | 0.1% - 1% (assay dependent) |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound. [11][17] | High solubilizing capacity; can improve stability. | Can interfere with biological membranes and assays; requires concentration > CMC. | > CMC (e.g., 0.01% - 0.1% for Polysorbates) [17] |
| Cyclodextrins | Forms a host-guest inclusion complex, shielding the compound from water. [12][15] | Generally low toxicity; well-defined stoichiometry; can improve bioavailability. [12][13] | Can be more expensive; may alter drug release kinetics. [13] | 1% - 20% w/v depending on the CD and compound. [12] |
Protocol: Solubilization with Cyclodextrins (e.g., HP-β-CD)
-
Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Add Compound: Add the solid naphthyl phenol directly to the CD solution. Alternatively, add a concentrated stock in a minimal amount of organic solvent (e.g., ethanol) to the CD solution while stirring vigorously.
-
Equilibrate: Stir or sonicate the mixture at room temperature or slightly elevated temperature (e.g., 37-40°C) for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Clarify: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved material. The clear filtrate contains the solubilized compound.
Characterization: How to Confirm the Absence of Aggregates
Visual clarity is not enough. Sub-visible aggregates can still exist and cause inconsistent results in sensitive assays. It is crucial to analytically validate your solubilization method.
| Technique | What It Measures | Primary Use Case |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter of particles in suspension. [18] | First-line tool. Quickly determines the presence, size distribution, and polydispersity of aggregates. [18][19] |
| UV-Vis Spectroscopy | Changes in the absorbance spectrum. | Monitors the disappearance of the monomeric species' characteristic peak as aggregation occurs. [19] |
| Zeta Potential | Surface charge of particles. [20] | Assesses colloidal stability. Particles with a zeta potential close to zero are more likely to aggregate. [19][20] |
| Electron Microscopy (TEM/SEM) | Direct visualization of particle size, shape, and morphology. [18][21] | Provides definitive visual evidence and detailed morphological information of aggregates. |
Frequently Asked Questions (FAQs)
Q: Can I combine these solubilization methods? A: Yes, and it is often beneficial. For example, using a co-solvent like PEG-400 in combination with a cyclodextrin can have a synergistic effect on solubility. [22][23]You could also use a co-solvent to create an initial stock solution before diluting it into a buffer containing a surfactant or cyclodextrin.
Q: Will these solubilizing agents interfere with my downstream assay? A: It is a critical consideration.
-
DMSO: Can affect cell viability and enzyme activity at concentrations typically >1%.
-
Surfactants: Can disrupt cell membranes (especially ionic surfactants) or interfere in protein-protein interaction studies. Non-ionic surfactants like Polysorbate 20 (Tween 20) are often used in biological formulations but should still be tested. [17][24]* Cyclodextrins: Can sometimes extract lipids (like cholesterol) from cell membranes at high concentrations. They can also alter the free concentration of your compound, which may affect binding kinetics. It is imperative to run a vehicle control (buffer + solubilizing agent without your compound) in all experiments to account for these potential effects.
Q: What is the best way to store my solubilized naphthyl phenol solution? A: Storage conditions depend on the compound's stability. However, for solutions of hydrophobic compounds, it is generally recommended to:
-
Aliquot: Store the solution in single-use aliquots to avoid repeated freeze-thaw cycles, which can induce precipitation. [10]2. Store Cold: Store at -20°C or -80°C.
-
Re-evaluate after Thawing: Before use, thaw the aliquot and visually inspect for any signs of precipitation. If present, gentle warming and vortexing may redissolve it. [10]If not, the stock should be discarded.
References
-
ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
-
ChemRar. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]
-
Acme-Hardesty. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances? Retrieved from [Link]
-
Popov, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Kavvouras, I., et al. (2021). Analytical Methods for Nanomaterial Determination in Biological Matrices. Nanomaterials. Retrieved from [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Naphthol. Retrieved from [Link]
-
Lannibois, H., et al. (1997). Surfactant Limited Aggregation of Hydrophobic Molecules in Water. Journal de Physique II. Retrieved from [Link]
-
Study.com. (n.d.). Naphthol Structure, Melting Point & Solubility. Retrieved from [Link]
-
Maheshwari, C., et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science. Retrieved from [Link]
-
Wikipedia. (n.d.). Characterization of nanoparticles. Retrieved from [Link]
-
CD Bioparticles. (n.d.). Nanoparticles Analytical Techniques. Retrieved from [Link]
-
Delong America. (2023, June 6). Guide to Nanoparticle Characterization Techniques. Retrieved from [Link]
-
Stevenson, K. J., et al. (2021). Emerging Investigator Series: Quantifying Silver Nanoparticle Aggregation Kinetics In Real-Time Using Particle Impact Voltammetry Coupled With UV-Vis Spectroscopy. Analyst. Retrieved from [Link]
-
Sharma, D., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]
-
Mbiydzenyuy, N. E., et al. (2020). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Heliyon. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 12). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Naphthol. Retrieved from [Link]
-
Chen, Y., et al. (2019). Encapsulation of Hydrophobic and Low-Soluble Polyphenols into Nanoliposomes by pH-Driven Method: Naringenin and Naringin as Model Compounds. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Pisano, R., et al. (2018). Surfactants as stabilizers for biopharmaceuticals: An insight into the molecular mechanisms for inhibition of protein aggregation. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
-
ResearchGate. (2017, November 17). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Retrieved from [Link]
-
Energies. (2021, April 9). Influence of Solvent Temperature and Type on Naphthalene Solubility for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. Retrieved from [Link]
-
SciSpace. (n.d.). Anti-solvent precipitation and subsequent film formation of hydrophobic drugs for drug delivery. Retrieved from [Link]
-
Journal of Chemical Theory and Computation. (2023, April 26). Mechanistic Insights into Polyphenols' Aggregation Inhibition of α-Synuclein and Related Peptides. Retrieved from [Link]
-
RSC Publishing. (2023, August 8). Naphthyl-azine – aggregation induced emission, reversible acidochromism, cyanide sensing and its application in intracellular imaging. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Hydrophobic Hydration and Aggregation in Aqueous Solutions. Retrieved from [Link]
-
ACS Omega. (2023, September 12). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 10). How to Minimize Protein Precipitation During Isoelectric Focusing. Retrieved from [Link]
-
MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]
-
MDPI. (2023, September 26). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. Retrieved from [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). Aggregation behavior in naphthalene-appended diketopyrrolopyrrole derivatives and its gas adsorption impact on surface potential. Retrieved from [Link]
-
MDPI. (2025, February 27). Optimization of Surfactant-Mediated Green Extraction of Phenolic Compounds from Grape Pomace Using Response Surface Methodology. Retrieved from [Link]
-
Food Bioscience. (n.d.). Selection strategy for encapsulation of hydrophilic and hydrophobic ingredients with food-grade materials: A systematic review and analysis. Retrieved from [Link]
-
The Journal of Physical Chemistry. (n.d.). Hydrophobic and coulombic interactions in the micellar binding of phenols and phenoxide ions. Retrieved from [Link]
-
ACS Omega. (2025, September 16). Hydrophobic Eutectic Solvents for Sustainable Bisphenol A Extraction from Water: Screening and Selection Based on Key Performance Criteria. Retrieved from [Link]
-
Angewandte Chemie. (2022, December 30). π-Stacking Isomerism in Polycyclic Aromatic Hydrocarbons: The 2-Naphthalenethiol Dimer. Retrieved from [Link]
-
Analytical Biochemistry. (n.d.). Detection and prevention of protein aggregation before, during, and after purification. Retrieved from [Link]
-
ResearchGate. (2023, September 21). Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. Retrieved from [Link]
Sources
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- 2. study.com [study.com]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. How to Minimize Protein Precipitation During Isoelectric Focusing [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
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- 17. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
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Optimization of Suzuki coupling yields for sterically hindered phenols
Welcome to the Technical Support Center for Advanced Cross-Coupling.
Ticket Subject: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered Phenolic Substrates. Assigned Specialist: Senior Application Scientist, Catalysis Division. Status: Open.
Introduction: The Steric Challenge
You are likely encountering stalled conversion or rapid catalyst decomposition. Sterically hindered phenols (activated as triflates/tosylates) and ortho-substituted boronic acids present a "perfect storm" of resistance:
-
Hindered Oxidative Addition: The bulky electrophile struggles to approach the Palladium center.
-
Failed Transmetalation: The steric wall prevents the boronate from transferring its aryl group.
-
Protodeboronation: The boronic acid decomposes faster than it couples.
This guide abandons generic advice. We will build a self-validating catalytic system using Dialkylbiaryl Phosphines (Buchwald Ligands) and Palladacycle Precatalysts (G3/G4) .
Module 1: Substrate Activation (The Foundation)
Before touching a catalyst, ensure your electrophile is competent. Direct phenol coupling (via C-O activation) is academically interesting but kinetically sluggish for hindered systems. You must activate the phenol.
Q: My conversion is <10%. Should I use a Tosylate or Triflate? A: For sterically hindered substrates, Aryl Triflates (-OTf) are non-negotiable.
-
Reasoning: The triflate group is a "super-leaving group" (
of conjugate acid ). It lowers the activation energy required for oxidative addition, which is the rate-limiting step for electron-rich/neutral electrophiles. Tosylates often fail when ortho-substituents are present due to insufficient lability. -
Protocol Tip: Use
(N-phenyl-bis(trifluoromethanesulfonimide)) rather than for cleaner isolation of hindered phenols.
Module 2: Catalyst & Ligand Selection (The Engine)
The "magic" of Suzuki coupling lies in the ligand's cone angle and electron richness. For hindered systems, we rely on Buchwald Dialkylbiaryl Phosphines .
Q: Which ligand is best for my specific steric pattern? A: Do not guess. Use the S-X-Ru Decision Matrix below.
-
SPhos: The universal starting point. High stability, good turnover.
-
XPhos: Essential if your phenol/triflate has ortho-substituents. The isopropyl groups on the phosphine backbone create a "pocket" that accommodates bulk.
-
RuPhos: The heavy lifter. Use this if both coupling partners are hindered or electron-rich.
Q: Why use G3/G4 Precatalysts instead of
-
Traditional: Mixing Pd + Ligand in situ often results in incomplete ligation (
mixtures). -
G3/G4 Cycles: These are pre-formed 1:1 Pd:Ligand complexes. They activate rapidly upon exposure to base, releasing the active monoligated
species immediately. This prevents the formation of inactive "Pd-black" agglomerates.
Visualization: Ligand Selection Decision Tree
Caption: Decision matrix for selecting Buchwald ligands based on steric demand and substrate stability.
Module 3: Troubleshooting (The Diagnostics)
If your reaction fails, compare your symptoms to this diagnostic table.
| Symptom | Root Cause | Technical Solution |
| Protodeboronation (Arene formation) | Base is too strong or reaction is too wet. | 1. Switch base from |
| Homocoupling (Biaryl dimer) | Dissolved Oxygen acts as an oxidant. | 1. Degas solvents via sparging (Ar bubbling) for 15 mins.2. Avoid "balloon" pressure; use a sealed vial or Schlenk line. |
| No Conversion (SM remains) | Catalyst death or failed activation. | 1. Switch from in-situ generation to XPhos Pd G4 .2. Increase temperature to 100°C (hindered systems need heat).3. Ensure solvent is deoxygenated. |
| Triflate Hydrolysis (Phenol returns) | Hydroxide generation in situ. | 1. Use anhydrous conditions (Dioxane/Toluene) with |
Module 4: The "Golden Standard" Protocol
This protocol is optimized for Sterically Hindered Aryl Triflates . It uses a G4 precatalyst to ensure immediate activity and
Reagents:
-
Electrophile: Aryl Triflate (1.0 equiv)
-
Nucleophile: Ortho-subst. Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G4 (0.02 equiv / 2 mol%)
-
Base:
(3.0 equiv, 0.5M aqueous solution) -
Solvent: THF or Toluene (degassed)
Step-by-Step Workflow:
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Triflate, Boronic Acid, and XPhos Pd G4 precatalyst.
-
Note: If using a glovebox, weigh everything inside. If on a bench, cap immediately.
-
-
Solvent Addition: Add the solvent (THF or Toluene).
-
Base Addition: Add the aqueous
solution via syringe.-
Critical: The ratio of Organic Solvent to Water should be roughly 4:1 or 10:1.
-
-
Degas: Sparge the biphasic mixture with Argon for 2 minutes (if not in glovebox).
-
Reaction: Seal the vial. Heat to 80°C for 2–12 hours.
-
Visual Check: The reaction should turn from orange/red to black/brown over time. Immediate black precipitation indicates catalyst death (bad).
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water, dry over
.
Visualization: The Catalytic Cycle (Steric Emphasis)
Caption: The Pd-G4 catalytic cycle. Note the Transmetalation step is often the bottleneck in hindered systems.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.
-
Bruno, N. C., et al. (2013). Improved Synthesis of Fourth-Generation Palladium Precatalysts. Chemical Science.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1]
Sources
Validation & Comparative
A Comparative Guide to Stokes Shift: Prodan vs. 2-Methoxy-5-(naphthalen-2-yl)phenol
Introduction: The Significance of the Stokes Shift
In the realm of fluorescence spectroscopy and cellular imaging, the Stokes shift is a cornerstone concept. Named after Sir George G. Stokes, it describes the difference between the wavelength of maximum absorption and the wavelength of maximum emission for a fluorescent molecule (a fluorophore).[1] This phenomenon arises because, upon absorbing a photon and entering an excited electronic state, the fluorophore rapidly loses some of its energy through non-radiative processes like vibrational relaxation before it emits a photon to return to its ground state.[1] A large Stokes shift is highly desirable in practical applications as it facilitates the clear separation of the emission signal from the excitation light, significantly enhancing sensitivity and reducing background noise.[2]
This guide provides an in-depth comparison of the Stokes shift characteristics of two naphthalene-based fluorophores: the well-established solvatochromic dye, Prodan, and the less-characterized 2-Methoxy-5-(naphthalen-2-yl)phenol. We will explore the underlying photophysical mechanisms, present available experimental data, and provide a robust protocol for empirical measurement.
At a Glance: Core Structural Differences
The photophysical behavior of a fluorophore is intrinsically linked to its molecular structure. The two compounds under review, while both built upon a naphthalene core, feature distinct functional groups that dictate their interaction with light and their local environment.
-
Prodan (2-dimethylamino-6-propionylnaphthalene): Prodan is a classic "push-pull" fluorophore. It possesses a strong electron-donating dimethylamino group (-N(CH₃)₂) and an electron-withdrawing propionyl group (-C(O)CH₂CH₃).[3] This arrangement creates a large dipole moment that increases substantially upon photoexcitation, a key factor in its environmental sensitivity.[4]
-
This compound: This molecule features an electron-donating methoxy group (-OCH₃) and a hydroxyl group (-OH) which can act as a proton donor.[5] Unlike Prodan, it lacks a strong, dedicated electron-withdrawing group, suggesting a different primary mechanism for its Stokes shift.
Stokes Shift Mechanism & Performance Comparison
Prodan: A Master of Solvatochromism
Prodan is renowned for its remarkable solvatochromism—its absorption and, more dramatically, its emission spectra are highly sensitive to the polarity of its solvent environment.[3][4]
Mechanism: Upon excitation, an intramolecular charge transfer (ICT) occurs from the dimethylamino "donor" to the propionyl "acceptor." This creates a highly polar excited state. In polar solvents, the surrounding solvent molecules reorient themselves to stabilize this new, large dipole moment. This stabilization process lowers the energy of the excited state before fluorescence occurs, resulting in a significant red-shift of the emission wavelength. The more polar the solvent, the greater the stabilization and the larger the Stokes shift.[1]
Performance: Prodan exhibits one of the most dramatic solvent-dependent shifts among common probes. Its emission maximum can shift by approximately 120-140 nm, from the ultraviolet/blue region in nonpolar solvents like cyclohexane (~380-395 nm) to the green/yellow region in highly polar solvents like water (~520 nm).[3] This pronounced effect makes Prodan an exceptional tool for probing the local polarity of microenvironments, such as the lipid bilayers of cell membranes.[4]
This compound: A Tale of Two Potential Pathways
Inferred Mechanism 1: Modest Solvatochromism: The naphthalene core, substituted with a methoxy group, will exhibit some degree of solvatochromism. Electron-donating groups like methoxy generally cause a red-shift in both absorption and emission spectra.[5] However, without the strong push-pull character of Prodan, the change in dipole moment upon excitation is expected to be much smaller. Consequently, the solvent-dependent component of its Stokes shift is predicted to be significantly less pronounced than that of Prodan.
Inferred Mechanism 2: Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the phenolic hydroxyl group introduces a second, potent mechanism for achieving a large Stokes shift. In certain environments, upon excitation, the acidic phenolic proton can be transferred to another atom within the same molecule.[6][7] This ESIPT process creates a new, electronically distinct species (a keto-tautomer or quinone methide) which then fluoresces.[8][9] Because this tautomerization is a significant structural rearrangement, the energy of the emitted photon is substantially lower than the absorbed photon, resulting in an anomalously large Stokes shift.[6] This process can lead to Stokes shifts well over 150 nm.[10] The efficiency of ESIPT is highly dependent on molecular geometry and the hydrogen-bonding capabilities of the surrounding solvent.[11]
Comparative Analysis:
-
Prodan's Stokes shift is large and varies predictably with solvent polarity, making it an excellent quantitative sensor for this parameter.
-
This compound's Stokes shift is likely to be more complex. In aprotic solvents, it would likely exhibit a modest, conventional Stokes shift. However, in environments that facilitate proton transfer, it has the potential for a very large, ESIPT-driven Stokes shift that would be sensitive to factors like pH and hydrogen-bond accepting ability rather than just polarity.
Quantitative Data Summary
The following table summarizes the experimentally determined photophysical properties of Prodan in a range of solvents with varying polarity. Equivalent comprehensive data for this compound is not available in the cited literature.
| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (Δλ) (nm) | Stokes Shift (Δν) (cm⁻¹) |
| Cyclohexane | ~350 | ~395 | ~45 | ~3200 |
| Chloroform | ~360 | ~433 | ~73 | ~4500 |
| Acetonitrile | ~361 | ~467 | ~106 | ~6000 |
| Methanol | ~361 | ~498 | ~137 | ~7300 |
| Water | ~360 | ~520 | ~160 | ~8300 |
Data compiled and approximated from multiple sources. Actual values may vary slightly based on experimental conditions.[3]
Experimental Protocol: Measuring the Stokes Shift
This section provides a standardized, self-validating methodology for determining the Stokes shift of a fluorescent compound.
Materials and Equipment
-
Fluorophore of interest (e.g., Prodan)
-
Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, ethanol)
-
Analytical balance and volumetric flasks
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the fluorophore and dissolve it in a suitable solvent to prepare a concentrated stock solution (e.g., 1 mM). Protect the solution from light.
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of dilute working solutions in each of the chosen solvents.
-
Causality: The final concentration should be low enough to yield an absorbance maximum below 0.1 AU (Absorbance Units) at the excitation wavelength. This is critical to avoid inner-filter effects, where emitted light is re-absorbed by other fluorophore molecules, which can artificially distort the emission spectrum and lead to inaccurate results.
-
-
Absorption Spectrum Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorption spectrum of each working solution against a solvent blank.
-
Identify and record the wavelength of maximum absorbance (λ_abs). This is the peak of the lowest-energy electronic transition.
-
-
Emission Spectrum Measurement:
-
Using the spectrofluorometer, set the excitation wavelength to the λ_abs determined in the previous step.
-
Scan the emission monochromator over a suitable range to capture the entire fluorescence emission profile.
-
Identify and record the wavelength of maximum fluorescence emission (λ_em).
-
Trustworthiness: Ensure that identical instrument settings (e.g., slit widths) are used for all measurements to allow for valid comparisons of intensity and spectral shape between solvents.
-
-
Stokes Shift Calculation:
-
The Stokes shift can be expressed in two common units:
-
In nanometers (nm): Δλ = λ_em - λ_abs
-
In wavenumbers (cm⁻¹), which is directly proportional to energy: Δν = (1 / λ_abs) - (1 / λ_em) (Note: Convert wavelengths from nm to cm before calculation: λ [cm] = λ [nm] × 10⁻⁷)
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the protocol for determining the Stokes shift.
Caption: Workflow for the experimental determination of Stokes shift.
Conclusion
This guide provides a detailed comparison between Prodan and this compound, focusing on the Stokes shift.
-
Prodan stands as a benchmark fluorophore with a large, well-characterized, and highly polarity-dependent Stokes shift driven by intramolecular charge transfer. Its behavior is predictable and makes it an invaluable tool for sensing microenvironments.
-
This compound , while less studied, presents an interesting case. Its Stokes shift is likely to be modest in many environments but holds the potential for a very large shift via Excited-State Intramolecular Proton Transfer (ESIPT) under specific conditions. This makes it a compelling candidate for applications where sensitivity to hydrogen bonding or pH is more critical than general polarity.
The choice between these or similar fluorophores ultimately depends on the specific research question and the environmental parameters one wishes to investigate. The provided experimental protocol offers a reliable framework for characterizing these and other novel fluorescent probes in any research setting.
References
Sources
- 1. edinst.com [edinst.com]
- 2. scispace.com [scispace.com]
- 3. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Excited state intramolecular proton transfer (ESIPT) in 2-phenylphenol: an example of proton transfer to a carbon of an aromatic ring - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. A new type of excited-state intramolecular proton transfer: proton transfer from phenol OH to a carbon atom of an aromatic ring observed for 2-phenylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. White light employing luminescent engineered large (mega) Stokes shift molecules: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00129A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of Naphthalene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Naphthalene-Based Fluorescent Probes
Naphthalene and its derivatives have emerged as a versatile scaffold in the design of fluorescent probes for a myriad of biological applications. Their favorable photophysical properties, including high quantum yields and sensitivity to the local environment, have led to the development of probes for detecting metal ions, reactive oxygen species, and other biologically significant molecules. However, the very chemical reactivity that makes them excellent sensors also raises concerns about their potential cytotoxicity. The naphthalene core, a polycyclic aromatic hydrocarbon, is known to undergo metabolic activation to toxic intermediates. Therefore, a thorough understanding and evaluation of the cytotoxic profile of any new naphthalene-based fluorescent probe is paramount before its application in living systems. This guide provides a comparative analysis of the cytotoxicity of various naphthalene-based fluorescent probes, supported by experimental data and detailed protocols for assessment.
The Mechanism of Naphthalene-Induced Cytotoxicity: A Tale of Metabolic Activation
The cytotoxicity of naphthalene is not inherent to the parent molecule but is a consequence of its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues. This process generates highly reactive electrophilic intermediates, namely epoxides and quinones.
These reactive metabolites can then wreak havoc within the cell through several mechanisms:
-
Glutathione (GSH) Depletion: The primary detoxification pathway for these reactive metabolites is conjugation with glutathione. However, high concentrations of naphthalene can overwhelm the cellular GSH stores, leading to its depletion.
-
Oxidative Stress: Depletion of GSH, a key antioxidant, leaves the cell vulnerable to oxidative stress. The reactive metabolites can also redox cycle, generating reactive oxygen species (ROS) that damage cellular components like lipids, proteins, and DNA.
-
Covalent Binding to Macromolecules: The electrophilic metabolites can form covalent adducts with cellular macromolecules, including proteins and DNA, leading to impaired cellular function and genotoxicity.
This cascade of events ultimately results in cell death, typically through necrosis or apoptosis.
Figure 1: Simplified signaling pathway of naphthalene-induced cytotoxicity.
Comparative Cytotoxicity Data of Naphthalene-Based Fluorescent Probes
The following table summarizes the available cytotoxicity data for a selection of naphthalene-based fluorescent probes and related derivatives. It is crucial to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methods.
| Probe/Derivative Name | Target Analyte | Cell Line(s) | Cytotoxicity Assay | Reported Cytotoxicity (IC50 or Observation) | Reference(s) |
| Naphthalene Schiff-base P | Al³⁺, Mg²⁺ | HepG2 | MTT | No significant toxicity up to 10 µM for 48 h | |
| Naphthalimide-based probes (Y1, Y5, Y9) | Palladium | A549, HL60 | Not specified | IC50 ≈ 1 µM | [1] |
| Core-Extended Naphthalene Diimide Dyads (DIPAY, DIPAC) | G-quadruplex DNA | HeLa, U2OS | Crystal Violet | High cytotoxicity, IC50 values in the low µM range | [2][3] |
| Naphthalene-based probe (BTNA) | Cysteine | HeLa | Not specified | Low cytotoxicity | |
| 1,8-Naphthalimide derivative (Compound 3) | Anticancer | U87-MG, DBTRG-05MG | Not specified | IC50 = 11.11 µM (U87-MG), 5.58 µM (DBTRG-05MG) | [4] |
| 1,8-Naphthalimide derivative (Compound 4) | Anticancer | U87-MG, DBTRG-05MG | Not specified | IC50 = 30.48 µM (U87-MG), 17.32 µM (DBTRG-05MG) | [4] |
| Naphthalimide derived N-mustards (e.g., 11b) | Anticancer | HCT-116, PC-3, U87 MG, Hep G2, SK-OV-3 | MTT | High cytotoxicity, some with IC50 < 1 µM | [5] |
| 3-Imino-1,8-naphthalimide derivatives | Cellular Imaging | HCT 116, MCF-7 | Not specified | Most showed no significant toxicity; some slight cytotoxicity | [6] |
| Naphthalene-based diselenides | Anticancer | MCF-7 | Not specified | Some with IC50 values around 3 µM | [7] |
| Naphthalene-chalcone derivatives | Anticancer | MCF-7 | MTT | Varied, with some showing moderate antiproliferative activity | [8] |
| Naphthalene diimide derivatives | Anticancer | HeLa | LDH | Cytotoxic, killing up to 90% of cells | [9] |
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials
-
Naphthalene-based fluorescent probe of interest
-
Cell line of choice (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the naphthalene-based fluorescent probe in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the probe. Include a vehicle control (medium with the same concentration of solvent used to dissolve the probe, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the probe using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the probe concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the probe that causes a 50% reduction in cell viability.
-
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
The development of novel naphthalene-based fluorescent probes holds immense promise for advancing our understanding of complex biological systems. However, as this guide highlights, the potential for cytotoxicity is a critical consideration that must be addressed. The data presented here demonstrate a wide range of cytotoxic profiles among different naphthalene derivatives, from negligible effects to potent anticancer activity with IC50 values in the low micromolar range. This variability underscores the importance of empirical testing for each new probe.
For researchers and drug development professionals, the key takeaways are:
-
Structure-Toxicity Relationship: Subtle changes in the chemical structure of a naphthalene-based probe can significantly impact its cytotoxicity.
-
Context is Key: The choice of cell line, probe concentration, and exposure time are all critical parameters that influence the observed cytotoxicity.
-
Rigorous Assessment is Non-Negotiable: Standardized cytotoxicity assays, such as the MTT or LDH assay, should be an integral part of the characterization of any new fluorescent probe intended for use in living cells.
Future research should focus on designing naphthalene-based probes with improved biocompatibility without compromising their sensing capabilities. This may involve the incorporation of specific functional groups that mitigate metabolic activation or reduce off-target effects. A more systematic approach to studying the structure-cytotoxicity relationships of these compounds will be invaluable in guiding the rational design of safer and more effective fluorescent probes for a wide range of biological and clinical applications.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Core-Extended Naphthalene Diimide Dyads as Light-Up Probes with Targeted Cytotoxicity Toward Tumor Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Cytotoxic effects of Benzodioxane, Naphthalene diimide, Porphyrin and Acetamol derivatives on HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
